1,2,5-Thiadiazole, 2,3-dihydro-3,4-diphenyl-, 1,1-dioxide
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Overview
Description
1,2,5-Thiadiazole, 2,3-dihydro-3,4-diphenyl-, 1,1-dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Thiadiazole, 2,3-dihydro-3,4-diphenyl-, 1,1-dioxide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxythiobenzoylhydrazine with β-chloropropiophenone, which yields the desired thiadiazole derivative . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Thiadiazole, 2,3-dihydro-3,4-diphenyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the thiadiazole ring, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives .
Scientific Research Applications
1,2,5-Thiadiazole, 2,3-dihydro-3,4-diphenyl-, 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,5-Thiadiazole, 2,3-dihydro-3,4-diphenyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar thiadiazole ring structure but differ in the position of the nitrogen and sulfur atoms.
2,5-Dihydro-1,3,4-Thiadiazoles: These compounds have a similar ring structure but differ in the degree of saturation and the presence of additional functional groups.
Uniqueness
Its ability to undergo various chemical reactions and its effectiveness in different scientific research applications make it a valuable compound in multiple fields .
Properties
CAS No. |
3775-16-4 |
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Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
3,4-diphenyl-2,3-dihydro-1,2,5-thiadiazole 1,1-dioxide |
InChI |
InChI=1S/C14H12N2O2S/c17-19(18)15-13(11-7-3-1-4-8-11)14(16-19)12-9-5-2-6-10-12/h1-10,13,15H |
InChI Key |
NXFKZSKXFALQSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NS(=O)(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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